molecular formula C10H19ClO2 B14635996 4-(Chloromethyl)-2-hexyl-1,3-dioxolane CAS No. 54788-09-9

4-(Chloromethyl)-2-hexyl-1,3-dioxolane

Cat. No.: B14635996
CAS No.: 54788-09-9
M. Wt: 206.71 g/mol
InChI Key: MQNUIGUARMRLPC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-hexyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of 2-hexyl-1,3-dioxolane with chloromethylating agents. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydroxymethyl Derivatives: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex structures .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1,3-dioxolane: Lacks the hexyl chain, making it less hydrophobic.

    2-Hexyl-1,3-dioxolane: Does not contain the reactive chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-hexyl-1,3-dioxolane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

CAS No.

54788-09-9

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

4-(chloromethyl)-2-hexyl-1,3-dioxolane

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-10H,2-8H2,1H3

InChI Key

MQNUIGUARMRLPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(O1)CCl

Origin of Product

United States

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